
1,2,4,5-Benzenetetramine
概要
説明
1,2,4,5-Benzenetetramine, also known as 1,2,4,5-Tetraaminobenzene, is a compound with the molecular formula C6H10N4 . It is widely used as a novel source of carbon and nitrogen in synthesizing benzimidazole-linked polymers and carbon dot nanomaterials .
Synthesis Analysis
1,2,4,5-Benzenetetramine can be synthesized through various methods. One method involves the ammonolysis selectivity with pressure and temperature . Another method uses light-promoted synthesis to create highly-conjugated crystalline covalent organic frameworks .
Molecular Structure Analysis
The molecular structure of 1,2,4,5-Benzenetetramine consists of a benzene ring with four amine groups attached at positions 1, 2, 4, and 5 . The molecular weight is 138.17 g/mol .
Chemical Reactions Analysis
1,2,4,5-Benzenetetramine is involved in various chemical reactions. For instance, it is used in the synthesis of highly conjugated and crystalline covalent organic frameworks (COFs) . The amine group in 1,2,4,5-Benzenetetramine plays a crucial role in these reactions .
Physical And Chemical Properties Analysis
1,2,4,5-Benzenetetramine has a molecular weight of 138.17 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 104 Ų .
科学的研究の応用
Synthesis of Benzimidazole-Linked Polymers
1,2,4,5-Benzenetetramine: serves as a novel source of carbon and nitrogen in the synthesis of benzimidazole-linked polymers. These polymers have potential applications in gas storage and separation technologies, particularly for CO2 capture . The compound’s ability to form stable polymers with high nitrogen content makes it valuable for creating materials with specific adsorption properties.
Creation of Nitrogen-Doped Carbon Dots (NCDs)
The compound is used to synthesize nitrogen-doped carbon dots through a hydrothermal method. NCDs are promising materials for sensing applications due to their fluorescence properties. They can act as a highly selective fluorescent probe for sensing Mg2+ ions in aqueous solutions .
Development of Red-Emitting Carbon Dots
1,2,4,5-Benzenetetramine: is a precursor in the solvothermal synthesis of red-emitting carbon dots. These carbon dots have potential applications in bioimaging and photovoltaics due to their luminescent properties .
Electrolyte Additive for Lithium Metal Batteries
In battery technology, specifically for lithium metal batteries (LMBs), 1,2,4,5-Benzenetetramine is used as an electrolyte additive. It aids in constructing a LiCl-rich solid electrolyte interphase, which enhances the stability and performance of LMBs .
作用機序
Target of Action
1,2,4,5-Benzenetetramine, also known as Y15 or inhibitor 14, is a potent and specific inhibitor of focal adhesion kinase (FAK) . FAK plays a major role in adhesion, motility, invasion, angiogenesis, and survival in cancer cells . It has been found to be overexpressed in a number of tumors .
Mode of Action
1,2,4,5-Benzenetetramine inhibits the autophosphorylation activity of FAK, which results in decreased viability of cancer cells and blocks tumor growth . This compound acts by decreasing FAK autophosphorylation at the Y397 tyrosine site .
Biochemical Pathways
The inhibition of FAK by 1,2,4,5-Benzenetetramine affects the downstream signaling of FAK. This includes the regulation of cell adhesion and migration events leading to tumor angiogenesis, metastasis, and invasion .
Pharmacokinetics
Following intraperitoneal administration at a dose of 30 mg/kg, 1,2,4,5-Benzenetetramine is very rapidly absorbed in mice, reaching maximum plasma concentration in 4.8 minutes . It is rapidly metabolized in mouse and human liver microsomes with a half-life (t1/2) of 6.9 and 11.6 minutes, respectively .
Result of Action
The inhibition of FAK by 1,2,4,5-Benzenetetramine leads to decreased cancer cell viability and blocks tumor growth . It also results in decreased expression of focal adhesion components and reduced levels of Rho GTPases .
Action Environment
The efficacy and stability of 1,2,4,5-Benzenetetramine can be influenced by environmental factors. For instance, the compound has been used to efficiently produce hydrogen peroxide using infrared light . This suggests that light conditions can influence the action of this compound.
Safety and Hazards
将来の方向性
1,2,4,5-Benzenetetramine has potential applications in the field of energy storage, where it can be used to construct a LiCl-rich solid electrolyte interphase for highly stable lithium metal batteries . It also shows promise in the field of materials science for the synthesis of highly conjugated materials .
特性
IUPAC Name |
benzene-1,2,4,5-tetramine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUAIBBBDSEVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275759 | |
| Record name | 1,2,4,5-Benzenetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Benzenetetramine | |
CAS RN |
3204-61-3 | |
| Record name | 1,2,4,5-Benzenetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1214127.png)
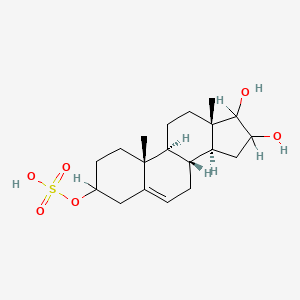

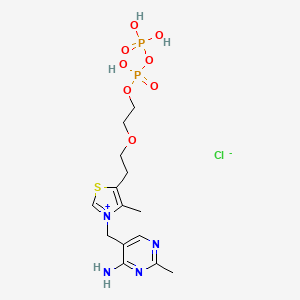
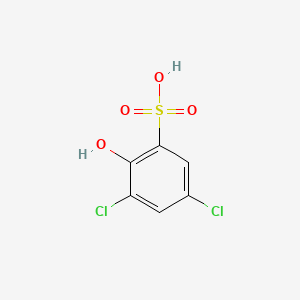
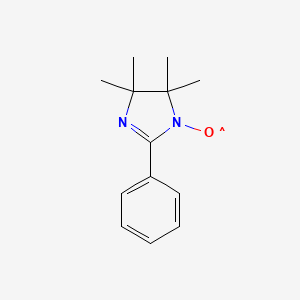

![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one,4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-](/img/structure/B1214137.png)
![3-amino-5-[1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1214138.png)
![3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1214142.png)

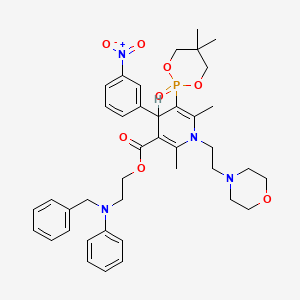
![6-(Dipropylamino)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-1-ol](/img/structure/B1214148.png)
